3-Nitrobutan-2-one

Catalog No.
S14505471
CAS No.
13058-70-3
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobutan-2-one

CAS Number

13058-70-3

Product Name

3-Nitrobutan-2-one

IUPAC Name

3-nitrobutan-2-one

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c1-3(4(2)6)5(7)8/h3H,1-2H3

InChI Key

UBAAKWLZKDBMLA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)[N+](=O)[O-]

3-Nitrobutan-2-one is an organic compound with the molecular formula C₄H₇NO₃. It features a nitro group (-NO₂) attached to the second carbon of a butanone backbone, making it an α-nitro ketone. This compound is characterized by its yellowish liquid state and has a distinctive odor. The presence of the nitro group significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including organic chemistry and pharmacology.

  • Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro acids.
  • Keto-Enol Tautomerism: This compound exhibits keto-enol tautomerism, where it can exist in two forms: the keto form (3-nitrobutan-2-one) and the enol form (3-nitro-2-butanol). The equilibrium constant for this tautomerism has been measured, indicating that the keto form is favored in aqueous solutions .
  • Nucleophilic Addition Reactions: Due to the electrophilic nature of the carbonyl group, 3-nitrobutan-2-one can undergo nucleophilic addition reactions with various nucleophiles.

Several methods have been developed for synthesizing 3-nitrobutan-2-one:

  • Nitration of Butanone: This method involves the direct nitration of butanone using a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to avoid over-nitration.
  • Oxidation of 3-Nitrobutanol: 3-Nitrobutanol can be oxidized to yield 3-nitrobutan-2-one through oxidation agents such as potassium permanganate or chromium trioxide.
  • Aldol Condensation: Another synthetic route involves aldol condensation reactions between nitroacetone and aldehydes or ketones, followed by dehydration to form 3-nitrobutan-2-one.

3-Nitrobutan-2-one finds applications across several domains:

  • Synthetic Chemistry: It serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
  • Research Studies: Its unique properties make it valuable for studying reaction mechanisms involving nitro compounds.
  • Potential Drug Development: Due to its biological activity, there is ongoing research into its potential as a drug candidate.

Interaction studies involving 3-nitrobutan-2-one focus on its reactivity with various biological targets. These studies often explore how the compound interacts with enzymes or proteins, potentially leading to modifications that affect their function. Understanding these interactions is crucial for assessing both its therapeutic potential and any toxicological risks.

Several compounds are structurally or functionally similar to 3-nitrobutan-2-one:

Compound NameStructure TypeNotable Features
3-Nitropentan-2-oneLonger carbon chainSimilar reactivity but with different physical properties
4-Nitrobutan-2-oneIsomerDifferent position of the nitro group affects reactivity
3-Aminobutan-2-oneAmino compoundExhibits different biological activities due to amino group

Uniqueness of 3-Nitrobutan-2-one:
3-Nitrobutan-2-one is unique due to its specific structural arrangement that combines both a ketone and a nitro group, allowing it to participate in distinct

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

117.042593085 g/mol

Monoisotopic Mass

117.042593085 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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